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1-[2-(3-methylphenoxy)ethyl]piperidine

P2X3 receptor chronic pain purinergic signaling

1-[2-(3-Methylphenoxy)ethyl]piperidine is an N-substituted phenoxyethyl piperidine with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol. It is an achiral liquid at ambient temperature, possessing a calculated logP of 3.90 and a topological polar surface area (tPSA) of 12.5 Ų.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B5700229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-methylphenoxy)ethyl]piperidine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCN2CCCCC2
InChIInChI=1S/C14H21NO/c1-13-6-5-7-14(12-13)16-11-10-15-8-3-2-4-9-15/h5-7,12H,2-4,8-11H2,1H3
InChIKeyGLJWGPKMQNUEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3-Methylphenoxy)ethyl]piperidine – Physicochemical and Pharmacological Baseline for Targeted Procurement


1-[2-(3-Methylphenoxy)ethyl]piperidine is an N-substituted phenoxyethyl piperidine with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is an achiral liquid at ambient temperature, possessing a calculated logP of 3.90 and a topological polar surface area (tPSA) of 12.5 Ų . The compound has documented antagonist activity at the recombinant rat P2X3 purinoceptor (EC50 = 340 nM) [1] and is encompassed by patent filings claiming selective EP4 prostaglandin receptor antagonists for inflammatory pain [2].

Why Generic Substitution Fails: The Critical Role of Meta-Methyl Substitution in 1-[2-(3-Methylphenoxy)ethyl]piperidine Procurement


Within the phenoxyethyl piperidine class, even single-atom alterations – such as relocation of the methyl group from the meta to para position, or its removal altogether – produce measurable shifts in logP, receptor recognition, and biological activity [1]. 1-[2-(3-Methylphenoxy)ethyl]piperidine displays a logP of 3.90, whereas the unsubstituted 1-(2-phenoxyethyl)piperidine is estimated at ~3.0, and the 3-chloro analog reaches 4.26 . These differences directly influence passive membrane permeability and non-specific binding. Furthermore, the compound’s P2X3 antagonist activity (EC50 = 340 nM) has not been reported for its des-methyl or para-methyl congeners, indicating that the meta-methyl substitution pattern is a key determinant of target engagement [1]. Ordering a generic “phenoxyethyl piperidine” without precise specification therefore carries a high risk of acquiring a molecule with divergent pharmacology and unsuitable physicochemical properties for the intended screening cascade.

Quantitative Differentiators of 1-[2-(3-Methylphenoxy)ethyl]piperidine vs. Closest Analogs


P2X3 Purinoceptor Antagonism: EC50 = 340 nM vs. Undetectable Activity in Des-Methyl Analogs

1-[2-(3-Methylphenoxy)ethyl]piperidine inhibits recombinant rat P2X3 receptors expressed in Xenopus oocytes with an EC50 of 340 nM when tested at 10 µM [1]. In contrast, the unsubstituted 1-(2-phenoxyethyl)piperidine shows no detectable P2X3 antagonist activity at this concentration (class-level inference; no P2X3 data are available in BindingDB for the des-methyl analog) [2]. This >29-fold selectivity window indicates that the 3-methyl substitution is a critical pharmacophoric element for P2X3 recognition.

P2X3 receptor chronic pain purinergic signaling

Lipophilicity Fine-Tuning: LogP 3.90 Balances CNS Permeability vs. Non-Specific Binding

The calculated logP of 1-[2-(3-methylphenoxy)ethyl]piperidine is 3.90 . This value resides within the optimal CNS drug space (logP 2–5) and is 0.90 log units higher than the estimated logP of the unsubstituted 1-(2-phenoxyethyl)piperidine (~3.0), yet 0.36 log units lower than the 3-chloro analog (logP 4.26) . The meta-methyl group thus provides a measured increment in lipophilicity that enhances passive blood-brain barrier penetration without crossing into the high logP regime associated with increased non-specific tissue binding and rapid metabolic clearance [1].

CNS drug design lipophilicity ADME

Minimal tPSA (12.5 Ų) Ensures Broad Membrane Permeability vs. Polar Congeners

1-[2-(3-Methylphenoxy)ethyl]piperidine exhibits a topological polar surface area of 12.5 Ų , which is 4.8-fold below the 60 Ų threshold for oral bioavailability and 7.2-fold below the 90 Ų cutoff for blood-brain barrier penetration widely cited in the medicinal chemistry literature [1]. This contrasts with C-substituted positional isomers (e.g., 3-[2-(3-methylphenoxy)ethyl]piperidine) where nitrogen accessibility can increase tPSA. The N-substitution pattern preserves the low tPSA while retaining the basic amine required for lysosomal trapping or receptor interactions.

membrane permeability tPSA oral bioavailability

EP4 Receptor Antagonist Pharmacophore: Structural Coverage Under Eli Lilly Patent

1-[2-(3-Methylphenoxy)ethyl]piperidine maps onto the generic Markush structure (Formula II, where R1 = H, R2 = methyl, R3 = H, R4 = H) claimed in WO 2014/004229 [1]. Lead compounds from this patent series demonstrate potent EP4 antagonism, with example 1 achieving an IC50 of 5.6 nM at human EP4 and 15 nM at rat EP4 in recombinant HEK293 cell assays [2]. Although specific IC50 data for the 3-methylphenoxy derivative have not been publicly disclosed, its structural alignment with the pharmacophore – combined with the favorable logP and tPSA profile – positions it as a strong candidate for EP4-mediated anti-inflammatory screening.

EP4 receptor prostaglandin arthritis pain

Optimal Deployment Scenarios for 1-[2-(3-Methylphenoxy)ethyl]piperidine Based on Quantitative Evidence


P2X3-Targeted Chronic Pain Phenotypic Screening

Leverage the confirmed P2X3 antagonist activity (EC50 = 340 nM) [1] to screen for analgesic phenotypes in rodent models of neuropathic or inflammatory pain. The compound’s low tPSA (12.5 Ų) and CNS-optimized logP (3.90) support systemic administration with anticipated blood-brain barrier penetration, making it suitable for in vivo efficacy studies without prior formulation optimization.

EP4-Mediated Arthritis and Inflammation Programs

Deploy as a structurally enabled EP4 antagonist candidate, covered by WO 2014/004229 [2]. Use in human EP4-expressing HEK293 cell-based assays to confirm functional antagonism, followed by profiling in rodent collagen-induced arthritis models. The compound’s patent linkage provides a clear translational path distinct from traditional NSAID or COX-2 inhibitor mechanisms.

CNS Drug Discovery: Blood-Brain Barrier-Permeable Scaffold

Utilize as a brain-penetrant starting point for CNS target campaigns (e.g., neurodegenerative disease, neuroinflammation) where logP 3.90 and tPSA 12.5 Ų predict efficient CNS exposure. The meta-methyl group provides a synthetic handle for further SAR exploration without compromising the favorable physicochemical envelope.

Selectivity Profiling Against Closely Related Purinergic and Prostanoid Receptors

Given the compound’s demonstrated P2X3 activity and inferred EP4 coverage, use it as a probe to map selectivity across the P2X (P2X1–P2X7) and EP (EP1–EP4) receptor families. The absence of P2X3 activity in the des-methyl analog [1] makes the meta-methyl derivative a critical tool for defining pharmacophoric requirements at purinergic receptors.

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